3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
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Overview
Description
The compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps . The process starts with the reaction of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrazolo[3,4-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis
The molecular structure of the compound consists of a pyrazolo[3,4-d]pyrimidine ring system . This system includes a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis
The compound is a pyrazolopyrimidine and has a role as a tyrosine kinase inhibitor . It is a selective inhibitor of src family kinases v-Src and c-Fyn as well as the tyrosine kinase c-Abl .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound , due to its complex structure, is closely related to various synthetic and chemical studies focusing on pyrazolo[3,4-d]pyrimidine derivatives, which have been synthesized and evaluated for their biological activities. For instance, Farag et al. (2009) explored the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring, showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, Hussein, Harb, and Mousa (2008) discussed the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives incorporating the pyrimidin-2-ylamino moiety, showcasing the versatility of such compounds in organic synthesis (Hussein, Harb, & Mousa, 2008).
Biological and Pharmacological Activities
Research into pyrazolo[3,4-d]pyrimidines has also extended into the investigation of their biological and pharmacological activities. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents, highlighting their potential in medicinal chemistry (Rahmouni et al., 2016). Maftei et al. (2016) designed and analyzed novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating bioactive moieties like pyrazole and pyrazolo[3,4-d]pyrimidine, to enhance lipophilicity for improved cellular transport, demonstrating their in vitro anti-cancer activity (Maftei et al., 2016).
Antimicrobial and Insecticidal Activities
The antimicrobial and insecticidal potentials of pyrazolo[3,4-d]pyrimidine derivatives have also been a focus of scientific research. Deohate and Palaspagar (2020) conducted studies on pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential, indicating the utility of these compounds in agricultural chemistry (Deohate & Palaspagar, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O3/c1-18(2,3)27-16-14(10-24-27)17(29)26(11-23-16)9-8-15(28)25-12-4-6-13(7-5-12)30-19(20,21)22/h4-7,10-11H,8-9H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGWXXBZVULXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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